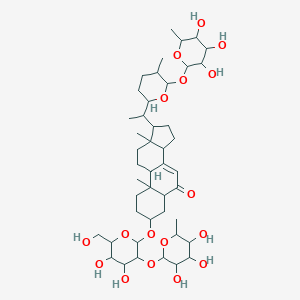
Cambridge id 6103114
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cambridge id 6103114 is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a synthetic molecule that has been developed using a synthesis method that involves the use of various chemical reactions. It has been found to have several biochemical and physiological effects, making it a promising candidate for use in scientific research.
作用機序
The mechanism of action of Cambridge id 6103114 involves the modulation of cellular signaling pathways. This compound has been found to interact with specific proteins and enzymes, which can alter the activity of these pathways. By modulating these pathways, this compound can have a wide range of effects on cellular function.
Biochemical and Physiological Effects:
Cambridge id 6103114 has several biochemical and physiological effects. It has been found to modulate the activity of certain enzymes, which can affect cellular metabolism. Additionally, this compound has been shown to have anti-inflammatory properties, which can be useful in the treatment of certain diseases.
実験室実験の利点と制限
One of the main advantages of using Cambridge id 6103114 in lab experiments is its specificity. This compound has been shown to interact with specific proteins and enzymes, which can provide valuable insights into how these molecules function. However, one of the limitations of using this compound is its potential toxicity. Further research is needed to determine the safe dosage levels for this compound.
将来の方向性
There are several potential future directions for research involving Cambridge id 6103114. One area of research involves the development of new drugs that target specific signaling pathways. Additionally, this compound may have potential applications in the treatment of certain diseases, such as cancer and inflammation. Further research is needed to fully understand the potential of this compound and its applications in scientific research.
Conclusion:
Cambridge id 6103114 is a promising compound that has several potential applications in scientific research. Its ability to modulate cellular signaling pathways makes it a valuable tool for studying cellular function and disease. While further research is needed to fully understand the potential of this compound, it has already shown promise in several areas of research.
合成法
The synthesis method used to create Cambridge id 6103114 involves the use of several chemical reactions. The process starts with the synthesis of a key intermediate, which is then used to create the final product. The intermediate is synthesized through a reaction between two different chemicals, while the final product is obtained through a series of additional reactions.
科学的研究の応用
Cambridge id 6103114 has several potential applications in scientific research. One of the most promising areas of research involves the study of cellular signaling pathways. This compound has been found to modulate the activity of certain signaling pathways, which can provide valuable insights into how these pathways function. Additionally, this compound has been shown to have potential applications in the study of cancer and other diseases.
特性
製品名 |
Cambridge id 6103114 |
|---|---|
分子式 |
C17H25N3O |
分子量 |
287.4 g/mol |
IUPAC名 |
N-(3-imidazol-1-ylpropyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C17H25N3O/c21-16(19-2-1-4-20-5-3-18-12-20)17-9-13-6-14(10-17)8-15(7-13)11-17/h3,5,12-15H,1-2,4,6-11H2,(H,19,21) |
InChIキー |
LFJXKBKKKJWMGD-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCCN4C=CN=C4 |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCCN4C=CN=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1-Adamantylcarbonyl)(methyl)amino]acetic acid](/img/structure/B220767.png)










![6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B220872.png)

